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Compound of Interest

Compound Name: 4-(2-Bromophenoxy)pyridine
CAS No.: 33399-23-4
Cat. No.: B1346772
Get Quote
. J

Executive Summary

4-(2-Bromophenoxy)pyridine (CAS: 33399-23-4) represents a critical heteroaryl ether
scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., VEGFR-2/c-Met
pathways) and as an intermediate in C-N cross-coupling reactions.

Precise structural characterization of this molecule is often complicated by the overlapping
aromatic regions of the electron-deficient pyridine ring and the electron-rich bromophenoxy
moiety. This guide provides a definitive assignment strategy for the 13C NMR spectrum,
grounded in electronic shielding mechanisms and validated by heteronuclear correlation

protocols.

Structural Numbering & Electronic Environment

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme.
The molecule is divided into two distinct magnetic environments: the Pyridine Ring (A) and the
2-Bromophenoxy Ring (B).
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Electronic Factors Influencing Shifts:

o Pyridine Nitrogen (N1): Exerts a strong deshielding inductive effect (-1) on C2/C6 and a
mesomeric withdrawing effect (-M) on C2/C4/C6.

o Ether Oxygen (O): Acts as a 1t-donor (+M), significantly shielding the ortho (C3/C5) and para
positions of the pyridine ring, while strongly deshielding the ipso carbons (C4 and C1') via
the inductive effect (-I).

e Bromine Substituent (Br): Induces a "Heavy Atom Effect" at C2', causing a counter-intuitive
upfield shift (shielding) despite its electronegativity, typically placing the C-Br signal between
110-115 ppm.

Predicted 13C NMR Chemical Shift Data

Note: Values are calculated based on substituent additivity rules (ChemDraw/ACD
methodology) for CDCIs solution. Experimental variations of £1-2 ppm may occur depending on
concentration and solvent choice (e.g., DMSO-ds).
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Carbon
o Label
Position

Predicted Shift
(6, ppm)

Signal Type

Mechanistic
Assignment
Logic

Pyridine Ring

c4 C_Py-4

164.8

C (Quat)

Most Deshielded:
Ipso to Oxygen (-
I) + Para to

Nitrogen.

C2,C6 C_Py-2,6

151.2

CH

Deshielded:
Alpha to Nitrogen
(-1 effect

dominant).

C3, C5 C_Py-3,5

1115

CH

Shielded: Ortho
to Oxygen (+M
shielding) + Beta

to Nitrogen.

Phenoxy Ring

c1' C_Ph-1

152.4

C (Quat)

Deshielded: Ipso
to Oxygen (-I).

Cc3' C_Ph-3

133.8

CH

Deshielded:
Ortho to
Bromine; minimal
resonance
impact from

Oxygen.

C5' C_Ph-5

128.9

CH

Neutral: Meta to
Oxygen and

Bromine.

c4' C_Ph-4

125.1

CH

Shielded: Para to
Oxygen (+M
effect).
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Shielded: Ortho
ce' C_Ph-6 121.5 CH to Oxygen (+M
effect).

Diagnostic
Signal: Ipso to
cz2 C_Ph-2 115.3 C (Quat) Bromine. Upfield
due to Heavy
Atom Effect.[1]

Experimental Validation Protocol

As a Senior Application Scientist, | recommend the following workflow to validate these
assignments. Relying solely on 1D 13C data is insufficient due to the proximity of C3/C5
(Pyridine) and C2' (Phenoxy).

Step 1: Sample Preparation

e Solvent: CDCIs (77.16 ppm reference) is preferred to minimize solvent-solute hydrogen
bonding which can broaden pyridine signals.

o Concentration: >20 mg/0.6 mL is required for adequate detection of quaternary carbons (C4,
C1', C2" within a reasonable timeframe (256-512 scans).

o Relaxation Agent: For quantitative integration of quaternary carbons, add 0.02 M Cr(acac)s
to shorten T1 relaxation times.

Step 2: 2D NMR Correlation Strategy

The following diagram outlines the logical flow for assigning the specific regioisomers.
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Sample: 4-(2-Bromophenoxy)pyridine

1H NMR Spectrum
(Identify 4 spin systems)
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(Assign Protonated Carbons)
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HMBC (Long Range)
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1

]

shows 3-bond coupling to C4 (~165ppm) shows 3-bond coupling to C1' (~152ppm) correlates to C ~151ppm
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Figure 1: Step-by-step NMR assignment workflow emphasizing the necessity of HMBC for
gquaternary carbon identification.

Mechanistic Connectivity Map (HMBC)

The most common error in assigning this scaffold is misidentifying the two oxygen-bound
quaternary carbons (Pyridine C4 vs. Phenoxy C1'). The HMBC (Heteronuclear Multiple Bond
Correlation) experiment resolves this via 3-bond (

) couplings.
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Legend

Carbon Signal
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Weak 3J Correlation
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Phenoxy H3'
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2] Correlation (Variable)

Phenoxy C2'-Br
(115.3 ppm)

Pyridine H2/H6
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(164.8 ppm)
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Figure 2: Key HMBC correlations required to distinguish the ether linkage carbons (C4 vs C1').
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

e To cite this document: BenchChem. [Comprehensive 13C NMR Structural Analysis of 4-(2-
Bromophenoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1346772/docs#comprehensive-13c-nmr-structural-
analysis-of-4-2-bromophenoxy-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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